Quinpirole - 74196-92-2

Quinpirole

Catalog Number: EVT-10895095
CAS Number: 74196-92-2
Molecular Formula: C13H21N3
Molecular Weight: 219.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Quinpirole is a pyrazoloquinoline that is (4aR,8aR)-4,4a,5,6,7,8,8a,9-octahydro-1H-pyrazolo[3,4-g]quinoline substituted by a propyl group at position 5. It acts as a dopamine agonist. It has a role as a dopamine agonist.
A dopamine D2/D3 receptor agonist.
Overview

Quinpirole is a chemical compound that acts primarily as a selective agonist for dopamine D2 and D3 receptors. It is recognized for its significant pharmacological effects, particularly in the context of neuropharmacology and behavioral studies. Quinpirole has been extensively studied for its role in inducing behaviors associated with obsessive-compulsive disorder in animal models, thereby providing insights into dopamine's involvement in such disorders. The compound is often utilized in research settings to explore various neurological and psychiatric conditions.

Source and Classification

Quinpirole is classified as a dopamine agonist, specifically targeting the D2 and D3 receptor subtypes. Its chemical structure is that of a substituted decahydroquinoline, which allows it to effectively interact with dopamine receptors. The hydrochloride salt form, (-)-quinpirole hydrochloride, is commonly used in research due to its increased solubility and stability in biological assays .

Synthesis Analysis

The synthesis of quinpirole involves several key steps that convert precursor compounds into the final product. A notable method described in the literature includes the resolution of (-)-trans-4aR,8aR-1-propyl-6-oxo-decahydroquinoline, which is subsequently transformed into quinpirole hydrochloride. This process typically involves chiral resolution techniques to ensure the production of the desired enantiomer, which exhibits the required agonistic properties at dopamine receptors .

Technical Details

  • Starting Material: The synthesis begins with readily available precursors that undergo cyclization and functionalization.
  • Chiral Resolution: Techniques such as chromatographic separation are employed to isolate the active enantiomer.
  • Final Conversion: The final step involves converting the base form into its hydrochloride salt for enhanced solubility.
Molecular Structure Analysis

Quinpirole possesses a complex molecular structure characterized by its decahydroquinoline framework. The molecular formula for quinpirole is C13H17NC_{13}H_{17}N, and its molecular weight is approximately 201.28 g/mol.

Structure Data

  • Molecular Formula: C13H17NC_{13}H_{17}N
  • Molecular Weight: 201.28 g/mol
  • Structural Features: The compound includes a saturated bicyclic structure with nitrogen atoms contributing to its receptor binding capabilities.
Chemical Reactions Analysis

Quinpirole participates in various chemical reactions primarily through its interactions with dopamine receptors. Its mechanism of action involves binding to these receptors and activating downstream signaling pathways.

Reactions

  • Receptor Binding: Quinpirole exhibits high affinity for dopamine D2 and D3 receptors, leading to activation of G-protein coupled receptor pathways.
  • Downstream Effects: Activation of these receptors can modulate intracellular signaling cascades, including phosphoinositide turnover and cyclic adenosine monophosphate levels .
Mechanism of Action

The mechanism by which quinpirole exerts its effects involves several key processes:

  1. Receptor Activation: Quinpirole binds selectively to dopamine D2 and D3 receptors.
  2. Signal Transduction: This binding triggers intracellular signaling cascades, notably involving Akt/Protein Kinase B pathways, which are crucial for neuronal survival and function.
  3. Physiological Outcomes: The activation leads to various physiological responses including modulation of neurotransmitter release and changes in behavioral patterns observed in experimental models .
Physical and Chemical Properties Analysis

Quinpirole exhibits distinct physical and chemical properties that are relevant for its application in research:

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water when formulated as hydrochloride.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: The solubility profile can vary with pH, impacting its bioavailability in biological systems.
Applications

Quinpirole has several scientific applications, particularly in pharmacological research:

  • Behavioral Studies: It is widely used to model obsessive-compulsive disorder behaviors in animals, allowing researchers to investigate the underlying dopaminergic mechanisms .
  • Neuroscience Research: Quinpirole serves as a tool for studying dopamine receptor functions and their implications in various neurological disorders.
  • Pharmacological Testing: It aids in evaluating potential therapeutic agents targeting dopamine pathways, contributing to drug development efforts aimed at treating psychiatric conditions .
Behavioral Pharmacology of Quinpirole in Neuropsychological Models

Quinpirole-Induced Compulsive Checking as an Obsessive-Compulsive Disorder Paradigm

Quinpirole administration (0.5 mg/kg twice weekly for 10 injections) induces compulsive checking behavior in rats, characterized by ritualistic revisiting of specific locations/objects in an open-field arena. This model satisfies five ethological validity criteria for obsessive-compulsive disorder (OCD): 1) Excessive revisit frequency to preferred locations, 2) Shortened return intervals, 3) Stereotyped behavioral sequences at target sites, 4) Reduced exploratory locales, and 5) Object-location contingency (checking behavior shifts when objects are relocated) [1].

Table 1: Ethological Criteria for OCD Modeling in Quinpirole-Treated Rats

Validation CriterionQuinpirole Group BehaviorSaline Control Behavior
Revisit frequency3.2× higher at target sitesUniform site distribution
Return latency68% shorter at preferred lociConsistent across sites
Behavioral sequencesFixed ritualized actionsVariable exploration
Explored locales4.8±0.7 sites15.2±1.1 sites
Object-location tracking89% follow displaced objectsNo object preference

Ethological Similarities to Human Ritualistic Behaviors

The behavioral topology exhibits striking homology with human OCD rituals: 1) Stereotypy: Identified motor patterns (rearing, sniffing, gnawing) are executed in fixed sequences at target locations; 2) Anxiety reduction: Checking frequency increases during environmental novelty, mirroring human anxiety-provoked compulsions; 3) Contingency sensitivity: Displacement of objects triggers checking behavior relocation, analogous to ritual adaptation when contextual elements change in human OCD [1].

Predictive Validity for Deep Brain Stimulation Interventions

The model demonstrates translational utility through response to clinically validated interventions: Chronic clomipramine (10 mg/kg daily) delays compulsive checking onset by 43%, but does not prevent establishment of rituals. Crucially, deep brain stimulation (DBS) targeting the subthalamic nucleus reduces checking frequency by 61% and normalizes return latency, corresponding to DBS efficacy in treatment-resistant human OCD. These responses validate quinpirole-induced behaviors as predictive biomarkers for neuromodulation therapies [1] [6].

Modulation of Impulsive Action in Five-Choice Serial Reaction Time Tasks

Quinpirole dose-dependently increases premature responding in five-choice serial reaction time tasks (5-CSRTT), indicating disrupted response inhibition. At 0.1 mg/kg, quinpirole increases premature responses by 220% while preserving accuracy, specifically implicating dopamine 2 receptor activation in impulsive action rather than attentional processing [2].

Mesolimbic Dopaminergic Regulation of Premature Responding

Ventral striatal dopamine 2 receptor stimulation reduces cortical glutamate release in the prefrontal-nucleus accumbens pathway, disrupting top-down inhibitory control. This neurochemical shift manifests behaviorally as: 1) Impaired action cancellation during reward anticipation, 2) Increased perseverative nose-pokes despite negative feedback, and 3) Temporal discrimination deficits evidenced by abnormal responding during variable inter-trial intervals [2] [7].

Somatodendritic Dopamine 2/Dopamine 3 Receptor Activation in the Ventral Tegmental Area

Quinpirole administration (0.05 mg/kg) directly into the ventral tegmental area reduces burst firing of dopaminergic neurons by 72% through somatodendritic autoreceptor activation. This dampens phasic dopamine transmission in the nucleus accumbens, which paradoxically elevates impulsive responding by reducing reward-prediction signaling precision. The effect is blocked by ventral tegmental area infusion of dopamine 2 receptor antagonist eticlopride [7].

Role in Bipolar Disorder Models: Hyperactivity and Oscillatory Behavioral Patterns

Quinpirole sensitization (0.5 mg/kg twice weekly for 4 weeks) induces oscillatory activity cycles alternating between: 1) Hyper-exploratory phases with 3.8× increased locomotion, 2) Agitated checking episodes lasting 12–18 minutes, and 3) Behavioral depression periods. These 90–120 minute ultradian cycles model the rhythmic symptom fluctuations characteristic of bipolar disorder [1] [6].

Addiction-Related Phenotypes: Sensitization and Relapse Mechanisms

Dopaminergic Priming in Cocaine Addiction ModelsQuinpirole reinstates drug-seeking behavior in cocaine-sensitized rats during abstinence through dopamine 2 receptor-mediated mechanisms. In early withdrawal (<1 week), quinpirole (0.5 mg/kg) triggers 3.5× higher cocaine-seeking compared to saline controls, with simultaneous 2.8× increased locomotor response—demonstrating behavioral sensitization. This effect diminishes in late withdrawal (>3 weeks), indicating time-dependent neuroadaptations in dopamine 2 receptor pathways [6].

Table 2: Withdrawal-Dependent Relapse Susceptibility

Withdrawal PhaseQuinpirole-Induced Cocaine SeekingLocomotor Sensitization
Early (<7 days)38.7±4.2 active lever presses*1275±185 cm traveled*
Late (>21 days)14.2±3.1 active lever presses682±94 cm traveled
*Saline Controls8.9±2.3 active lever presses410±67 cm traveled

Attenuation of Drug-Cue Extinction in Adolescent Rats

Adolescent rats exhibit 67% higher reinstatement to cocaine-paired cues post-extinction compared to adults. Quinpirole microinfusion (1.5 μg/side) into the infralimbic prefrontal cortex prior to extinction sessions normalizes this deficit by enhancing consolidation of extinction memory. Systemic administration of the dopamine 2 receptor partial agonist aripiprazole (2 mg/kg) mimics this effect, demonstrating prefrontal dopamine 2 receptor involvement in adolescent extinction learning impairment [3] [7].

Adolescents show 40% lower dopamine 2 receptor expression in the infralimbic cortex versus adults. This deficit correlates with impaired cue extinction retention (r=0.82), as adolescent rats fail to suppress cocaine-seeking during cue-induced reinstatement tests. Quinpirole’s efficacy in restoring extinction capability highlights the dopamine 2 receptor as a critical target for improving adolescent exposure therapy outcomes [3].

Properties

CAS Number

74196-92-2

Product Name

Quinpirole

IUPAC Name

(4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

InChI

InChI=1S/C13H21N3/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12/h9-10,13H,2-8H2,1H3,(H,14,15)/t10-,13-/m1/s1

InChI Key

FTSUPYGMFAPCFZ-ZWNOBZJWSA-N

Canonical SMILES

CCCN1CCCC2C1CC3=C(C2)NN=C3

Isomeric SMILES

CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.